molecular formula C18H14O4 B7749412 4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid

4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid

Cat. No.: B7749412
M. Wt: 294.3 g/mol
InChI Key: DUDICPJKGNYCIT-UHFFFAOYSA-N
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Description

4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid is a chemical compound that belongs to the class of chromen-2-yl benzoic acids This compound is characterized by the presence of a chromone moiety fused with a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid typically involves the condensation of 6,8-dimethyl-4-oxo-4H-chromen-2-carbaldehyde with benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with various enzymes and receptors, modulating their activity. The benzoic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid: Similar in structure but with different substituents on the chromone or benzoic acid moieties.

    2-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid: Differing in the position of the chromone moiety attachment.

    4-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)phenylacetic acid: Featuring a phenylacetic acid group instead of a benzoic acid group.

Uniqueness

4-(6,8-Dimethyl-4-oxochromen-2-yl)benzoic acid is unique due to its specific combination of the chromone and benzoic acid moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-3-5-13(6-4-12)18(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDICPJKGNYCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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